![molecular formula C20H20ClNO5S3 B2438855 N-(2-((4-chlorophenyl)sulfonyl)-2-(thiophen-2-yl)ethyl)-4-ethoxybenzenesulfonamide CAS No. 896346-14-8](/img/structure/B2438855.png)
N-(2-((4-chlorophenyl)sulfonyl)-2-(thiophen-2-yl)ethyl)-4-ethoxybenzenesulfonamide
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Description
N-(2-((4-chlorophenyl)sulfonyl)-2-(thiophen-2-yl)ethyl)-4-ethoxybenzenesulfonamide is a useful research compound. Its molecular formula is C20H20ClNO5S3 and its molecular weight is 486.01. The purity is usually 95%.
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Scientific Research Applications
Antitumor Activity and Gene Expression
Research has highlighted the antitumor potential of sulfonamides, including compounds similar to N-(2-((4-chlorophenyl)sulfonyl)-2-(thiophen-2-yl)ethyl)-4-ethoxybenzenesulfonamide. These studies focus on their mechanism of action, specifically their role in cell cycle inhibition and the modulation of gene expression in cancer cells. For example, Owa et al. (2002) investigated sulfonamide libraries for their antitumor properties, identifying compounds that act as potent cell cycle inhibitors and progress to clinical trials due to their antimitotic activities and antiproliferative properties. These findings were supported by gene expression analysis, providing insights into the pharmacophore structure and drug-sensitive cellular pathways (Owa et al., 2002).
Pro-apoptotic Effects
The pro-apoptotic effects of sulfonamide derivatives, including the activation of key signaling pathways in cancer cells, have been a significant area of research. Cumaoğlu et al. (2015) synthesized compounds bearing the sulfonamide fragment and evaluated their anti-cancer activity against various cancer cell lines, revealing their ability to induce mRNA expression of pro-apoptotic genes and suggesting their mediation through the activation of p38 and ERK pathways (Cumaoğlu et al., 2015).
Antimicrobial and Antiproliferative Agents
The synthesis of N-ethyl-N-methylbenzenesulfonamide derivatives and their evaluation as antimicrobial and antiproliferative agents represent another application. El-Gilil (2019) described the creation of derivatives exhibiting significant cytotoxic activities against cancer cell lines, demonstrating the compound's versatility beyond antitumor applications. These derivatives were shown to have potent effects, particularly those with specific moieties that exhibited the most substantial cytotoxic activity (El-Gilil, 2019).
Material Science Applications
In material sciences, the synthesis of polymers incorporating sulfonamide structures, like Poly(N-tosyl-ethylene imine-alt-ethylene sulfide), showcases the compound's utility. These materials, with their unique properties and thermal stability, open avenues for developing new polymeric materials with tailored functionalities (Hori et al., 2011).
properties
IUPAC Name |
N-[2-(4-chlorophenyl)sulfonyl-2-thiophen-2-ylethyl]-4-ethoxybenzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20ClNO5S3/c1-2-27-16-7-11-18(12-8-16)30(25,26)22-14-20(19-4-3-13-28-19)29(23,24)17-9-5-15(21)6-10-17/h3-13,20,22H,2,14H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LSZMXOIWUDLOSF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)S(=O)(=O)NCC(C2=CC=CS2)S(=O)(=O)C3=CC=C(C=C3)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20ClNO5S3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
486.0 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-((4-chlorophenyl)sulfonyl)-2-(thiophen-2-yl)ethyl)-4-ethoxybenzenesulfonamide |
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